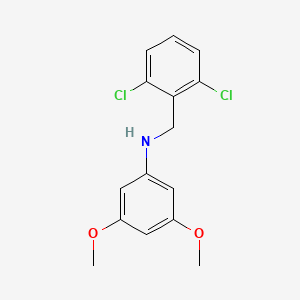![molecular formula C16H18ClN3O B5834763 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5834763.png)
4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine, also known as FCWAY, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 1995 by researchers at the University of Illinois and has since gained attention for its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective serotonin 5-HT1A receptor agonist, which means it can activate specific receptors in the brain and produce therapeutic effects. 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a promising candidate for the treatment of various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine involves its binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates neurotransmitter release in the brain. 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine acts as an agonist, which means it activates the receptor and produces a cascade of signaling events that ultimately lead to its therapeutic effects. The exact mechanism of action of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor activity in specific brain regions.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the release of serotonin, dopamine, and norepinephrine in specific brain regions, which can contribute to its therapeutic effects. 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. These effects suggest that 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine may have neuroprotective and neurotrophic effects in addition to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has several advantages for lab experiments. It is a highly selective and potent agonist for the serotonin 5-HT1A receptor, which means it can produce specific effects without affecting other receptors. 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine is also stable and easy to synthesize, making it a convenient tool for studying the serotonin system. However, 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine also has a relatively short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for the study of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine. One area of interest is its potential therapeutic applications for psychiatric disorders such as anxiety, depression, and schizophrenia. Further studies are needed to determine the optimal dosing and administration of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine for these conditions. Another area of interest is the development of new derivatives of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine with improved pharmacokinetic properties. These derivatives could have longer half-lives and better solubility, making them more suitable for in vivo studies. Additionally, the development of new imaging techniques could allow for the visualization of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine binding in specific brain regions, providing insights into its mechanism of action.
Métodos De Síntesis
The synthesis method of 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine involves the reaction of 1-(2-furyl)ethylamine with 4-(4-chlorophenyl)piperazine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain 4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine. This synthesis method has been optimized and modified by various researchers to improve yield and purity.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(furan-2-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-13(16-3-2-12-21-16)18-20-10-8-19(9-11-20)15-6-4-14(17)5-7-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJKGNQGQJHYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)


![1-benzyl-3-hydroxy-3-[2-(hydroxyimino)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5834757.png)
![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5834768.png)
![1-[2-(2-nitrophenoxy)ethyl]pyrrolidine](/img/structure/B5834769.png)

![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)
